molecular formula C15H15ClN2O2 B12323916 Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate CAS No. 174422-23-2

Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate

Cat. No.: B12323916
CAS No.: 174422-23-2
M. Wt: 290.74 g/mol
InChI Key: NGHDQDLNHXRQFM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a 4-chlorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester can be achieved through a multi-step process. One common method involves the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The carboxyl group of the benzoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid.

    Substitution: The amino group is then reacted with 4-chlorobenzylamine to introduce the 4-chlorophenylmethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester involves its interaction with specific molecular targets. The amino and 4-chlorophenylmethylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar structure but with the amino group in the para position.

    Benzoic acid, 3-amino-, methyl ester: Lacks the 4-chlorophenylmethylamino group.

Uniqueness

The presence of the 4-chlorophenylmethylamino group in benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it unique and potentially more effective in certain applications.

Properties

CAS No.

174422-23-2

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 3-amino-4-[(4-chlorophenyl)methylamino]benzoate

InChI

InChI=1S/C15H15ClN2O2/c1-20-15(19)11-4-7-14(13(17)8-11)18-9-10-2-5-12(16)6-3-10/h2-8,18H,9,17H2,1H3

InChI Key

NGHDQDLNHXRQFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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